![molecular formula C9H11N3 B3020359 1-ethyl-1H-indazol-6-amine CAS No. 65642-30-0](/img/structure/B3020359.png)
1-ethyl-1H-indazol-6-amine
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Overview
Description
1-ethyl-1H-indazol-6-amine is a chemical compound that has been studied for its potential medicinal applications . It has been found in various biological activity compounds and has demonstrated anticancer activity .
Synthesis Analysis
The synthesis of 6-aminoindazole derivatives, which include 1-ethyl-1H-indazol-6-amine, involves acetylation and reductive amination with 6-amininoindazole as the starting material .Molecular Structure Analysis
The molecular structure of 1-ethyl-1H-indazol-6-amine is represented by the InChI code1S/C9H11N3/c1-2-12-9-5-8 (10)4-3-7 (9)6-11-12/h3-6H,2,10H2,1H3
. The molecular weight of this compound is 161.21 . Chemical Reactions Analysis
The synthesis of 1H- and 2H-indazoles, including 1-ethyl-1H-indazol-6-amine, involves strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
1-ethyl-1H-indazol-6-amine is a powder with a melting point of 118-119 degrees Celsius . It has a molecular weight of 161.21 .Scientific Research Applications
Anticancer Activity
1-ethyl-1H-indazol-6-amine and its derivatives have shown promising anticancer properties. In a study by Hoang et al., a series of 6-substituted amino-1H-indazole derivatives were synthesized and evaluated for anti-proliferative activity in human cancer cell lines . Notably, the compound N-(4-fluorobenzyl)-1H-indazol-6-amine demonstrated potent anti-proliferative effects against colorectal cancer cells (HCT116) while remaining non-cytotoxic to normal lung fibroblast cells (MRC5).
Anti-Inflammatory Potential
Although specific studies on 1-ethyl-1H-indazol-6-amine’s anti-inflammatory effects are scarce, related indazole derivatives have exhibited promising anti-inflammatory properties . Further investigations are warranted to explore its potential in modulating inflammatory pathways.
Mechanism of Action
Target of Action
Indazole derivatives have been known to target a variety of enzymes and receptors, including cyclo-oxygenase-2 (cox-2) and indoleamine 2,3-dioxygenase 1 (ido1) .
Mode of Action
Indazole derivatives have been reported to inhibit the activity of their targets, leading to various downstream effects . For instance, some indazole derivatives inhibit COX-2, an enzyme involved in inflammation and pain, thereby exerting anti-inflammatory effects .
Biochemical Pathways
For example, some indazole derivatives inhibit the kynurenine pathway by suppressing IDO1, an enzyme that catalyzes the first and rate-limiting step of tryptophan catabolism .
Pharmacokinetics
Indazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Some indazole derivatives have been reported to exhibit potent anti-proliferative activity in human colorectal cancer cells (hct116), and suppress the expression of ido1 protein .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of indazole derivatives .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-ethylindazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-12-9-5-8(10)4-3-7(9)6-11-12/h3-6H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMRWSSWTARSNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)N)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-1H-indazol-6-amine |
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